3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-ol is an organic compound notable for its unique structure and potential applications in various fields, including organic synthesis and medicinal chemistry. This compound belongs to the class of cyclopentanol derivatives, characterized by a cyclopentane ring substituted with both a hydroxyl group and a 4-methylphenyl group.
The compound can be sourced from chemical suppliers and is often utilized in research laboratories for synthetic purposes. Its relevance in organic chemistry stems from its structural features that allow it to participate in various chemical reactions.
3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-ol can be classified as:
The synthesis of 3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-ol typically involves several key steps:
The industrial synthesis may utilize optimized conditions, including temperature control, catalyst use, and solvent selection to maximize yield and purity. For example, silica gel column chromatography is often employed for purification after reaction completion .
The molecular structure of 3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-ol features:
| Property | Value |
|---|---|
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-ol |
| InChI | InChI=1S/C14H20O/c1-11... |
| InChI Key | ZFSKEIROKHXOSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2(CCC(C2)(C)C)O |
3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-ol can undergo several types of chemical reactions:
These reactions can be facilitated by various reagents and conditions, such as using oxidizing agents like chromium trioxide for oxidation or lithium aluminum hydride for reduction .
The mechanism of action for 3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-ol primarily involves its interactions with biological molecules:
| Property | Value |
|---|---|
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize this compound and confirm its structure .
3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-ol has several notable applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2